N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
Research on a structurally similar compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, highlights its potent selective inhibition against histone deacetylase 6 (HDAC6), showing promising results in decreasing phosphorylation and aggregation of tau proteins. This compound also exhibits neuroprotective activity and has the potential to ameliorate impaired learning and memory in Alzheimer's disease, making it a significant step toward developing treatments for neurodegenerative disorders (Lee et al., 2018).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from reactions involving structurally related molecules have been identified to possess significant analgesic and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new therapeutic agents that could offer alternatives to current medications for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antiviral Activities Against H5N1 Influenza
Research on benzamide-based 5-aminopyrazoles and their derivatives indicates significant antiviral activities against the H5N1 strain of the influenza virus. These findings underscore the potential application of such compounds in developing antiviral drugs, particularly targeting avian influenza, a recurrent threat to global health (Hebishy et al., 2020).
Antihyperglycemic Agents
A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared and identified as new antihyperglycemic agents. This research points toward the application of such compounds in treating diabetes mellitus, offering a new avenue for the development of diabetes medications (Nomura et al., 1999).
Synthesis of Novel Heterocyclic Compounds
Studies also include the synthesis of new heterocyclic compounds from reactions involving compounds similar to the query chemical, indicating a broad application in chemical synthesis and the potential for discovering new materials with unique properties (Coppo & Fawzi, 1997).
Propiedades
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-9-7-13(8-10-15)17-11-14(21-24-17)12-20-19(22)16-5-3-4-6-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIRPQEUMUVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.